molecular formula C15H18ClN3OS B2841837 1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea CAS No. 923163-57-9

1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2841837
CAS No.: 923163-57-9
M. Wt: 323.84
InChI Key: OJQOZRRRPMTZOK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H18ClN3OS and its molecular weight is 323.84. The purity is usually 95%.
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Biological Activity

1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea, often referred to as a thiophene-based urea compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₉H₁₈ClN₃OS
  • Molecular Weight : 367.88 g/mol

The structure includes a chlorophenyl group, a dimethylamino group, and a thiophene ring, which contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, derivatives of chloroethyl ureas have shown promising results in inhibiting tumor growth by inducing DNA cross-linking, which is crucial for their cytotoxic effects against various cancer cell lines. The mechanism involves the formation of DNA adducts that prevent replication and transcription, leading to cell death .

The proposed mechanisms for the antitumor effects include:

  • DNA Cross-Linking : The compound forms covalent bonds with DNA, disrupting its structure and function.
  • Induction of Apoptosis : Studies suggest that exposure to similar compounds can trigger apoptotic pathways in cancer cells .
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various chloroethyl urea derivatives on human cancer cell lines such as Mia PaCa-2 and PANC-1. Results indicated that compounds with similar structures to this compound exhibited IC₅₀ values in the low micromolar range, indicating potent antitumor activity .
  • Animal Models : In vivo studies have shown that administration of related compounds led to significant tumor regression in xenograft models. These findings support the potential for clinical applications in cancer therapy .

Comparative Analysis of Related Compounds

Compound NameStructureIC₅₀ (µM)Mechanism
Compound AStructure A5.0DNA Cross-Linking
Compound BStructure B10.0Apoptosis Induction
This compoundStructure C7.5Enzyme Inhibition

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-19(2)13(14-4-3-9-21-14)10-17-15(20)18-12-7-5-11(16)6-8-12/h3-9,13H,10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQOZRRRPMTZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.